

"Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate" literature review

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Compound of Interest

Compound Name: Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

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An In-depth Technical Guide to **Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a halogenated heterocyclic compound featuring a pyrazole core. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and primary applications as a key building block in medicinal and agrochemical research. While direct biological activity data for this specific intermediate is not extensively documented, its structural motifs are integral to the development of pharmacologically active agents. This document synthesizes information from established chemical literature and supplier data to serve as a foundational resource for professionals engaged in drug discovery and development, particularly in the fields of anti-inflammatory, analgesic, oncology, and central nervous system (CNS) research.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.^[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The prevalence of the pyrazole moiety in clinically approved drugs—such as the selective COX-2 inhibitor Celecoxib (for inflammation), Crizotinib (an anticancer agent), and Phenylbutazone (an NSAID)—underscores its significance.^[1] The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive scaffold for designing novel therapeutic agents. **Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate** represents a strategically designed intermediate, equipped with multiple reactive sites for further chemical elaboration.

Physicochemical Properties and Characterization

The fundamental properties of **Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate** are summarized below. This data is compiled from chemical supplier databases and provides the basis for its identification and use in a laboratory setting.^{[2][3][4]}

Property	Value	Source
CAS Number	110821-39-1	^{[2][3]}
Molecular Formula	C ₁₂ H ₁₀ BrClN ₂ O ₂	^{[2][4]}
Molecular Weight	329.58 g/mol	^{[2][4]}
Purity	≥95% (Typically available)	^[2]
Canonical SMILES	CCOC(=O)C1=CN(N=C1Br)C2=CC(=CC=C2)Cl	N/A
Storage	Room temperature	^[4]

Note: Detailed experimental data such as melting point, boiling point, and spectral characteristics (NMR, IR) are not consistently available in public literature and should be determined empirically upon acquisition.

Synthesis and Manufacturing Process

A specific, peer-reviewed synthesis protocol for **Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate** is not readily available in the literature, which is common for commercial chemical intermediates. However, based on established methodologies for constructing substituted pyrazoles, a representative synthetic route can be proposed. The following protocol is a logical, scientifically-grounded pathway derived from analogous preparations.^{[5][6]}

Proposed Synthetic Pathway: A Representative Protocol

The synthesis of pyrazole-4-carboxylates often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. Subsequent bromination affords the final product.

Step 1: Synthesis of Ethyl 2-(3-chlorophenylhydrazineylidene)-3-oxobutanoate The initial step involves the reaction of (3-chlorophenyl)hydrazine with ethyl acetoacetate. This condensation reaction forms the corresponding hydrazone, which is the key precursor to the pyrazole ring.

Step 2: Cyclization to form the Pyrazole Ring The hydrazone intermediate undergoes an intramolecular cyclization to form the ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate core. This step often requires thermal or acid-catalyzed conditions.

Step 3: Bromination of the Pyrazole Ring The final step is the selective bromination at the 5-position of the pyrazole ring. This is a critical functionalization that prepares the molecule for subsequent cross-coupling or substitution reactions. A common and effective brominating agent for such electron-rich heterocycles is N-Bromosuccinimide (NBS) or, for more aggressive bromination, phosphorus oxybromide (POBr₃).

Causality in Experimental Design

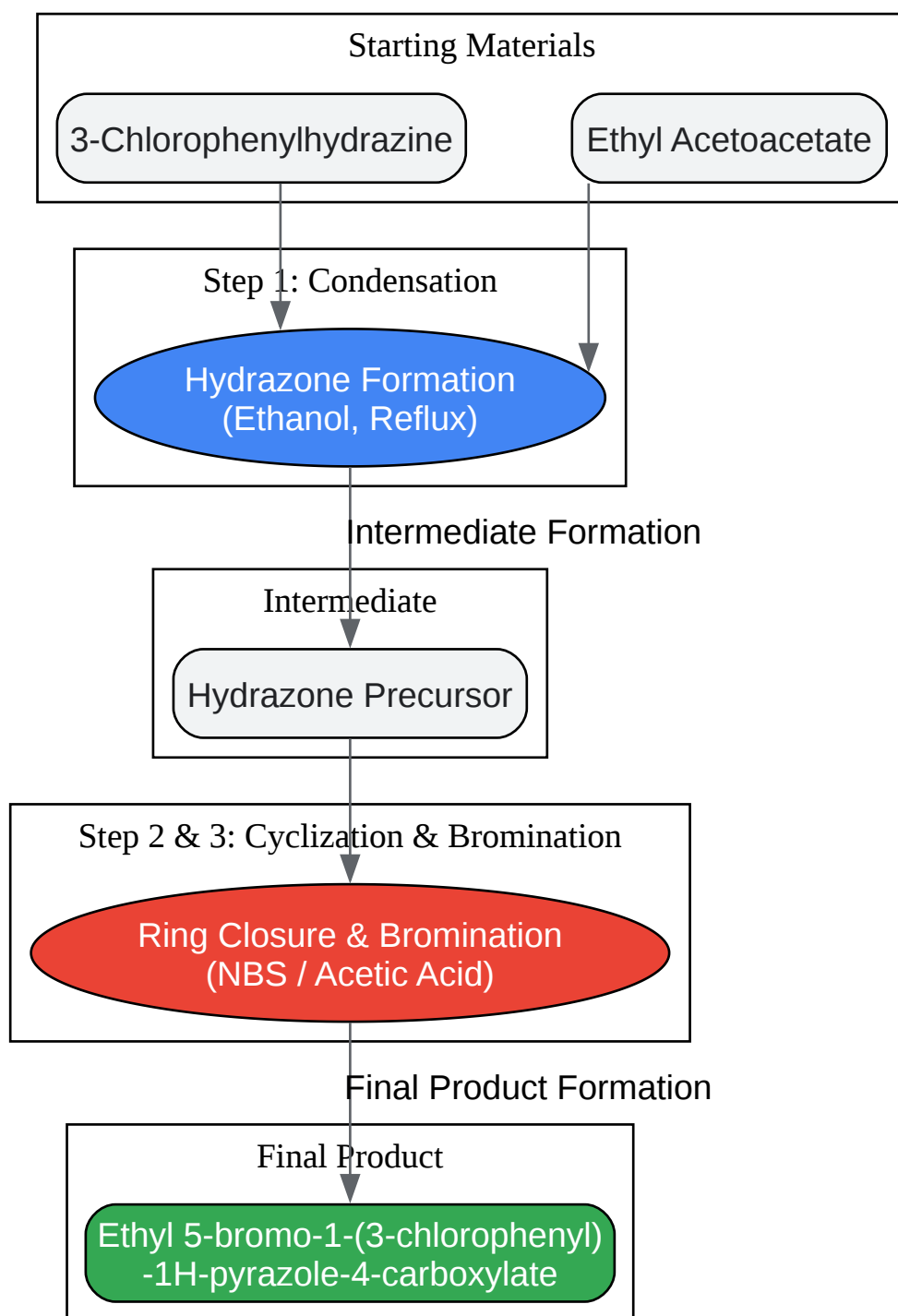
- **(3-chlorophenyl)hydrazine Selection:** This starting material dictates the N1-substituent on the final pyrazole ring, which is crucial for modulating the biological activity of downstream compounds.
- **Ethyl Acetoacetate:** This classic reagent provides the C3-C4-C5 backbone of the pyrazole ring and directly installs the ethyl carboxylate at the 4-position.

- **Bromination:** The introduction of a bromine atom at the C5 position provides a versatile synthetic handle. Bromine can be easily displaced or used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of complex molecular libraries.

Detailed Experimental Protocol (Representative)

- **Hydrazone Formation:** To a solution of (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature. To this mixture, add ethyl acetoacetate (1.0 eq) dropwise. Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting materials are consumed.
- **Work-up and Isolation:** Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate to yield the crude hydrazone intermediate.
- **Cyclization & Bromination:** Dissolve the crude intermediate in a suitable solvent such as acetic acid or DMF. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
- **Final Purification:** Quench the reaction by pouring it into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the final product, **Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate**.

Synthesis Workflow Diagram



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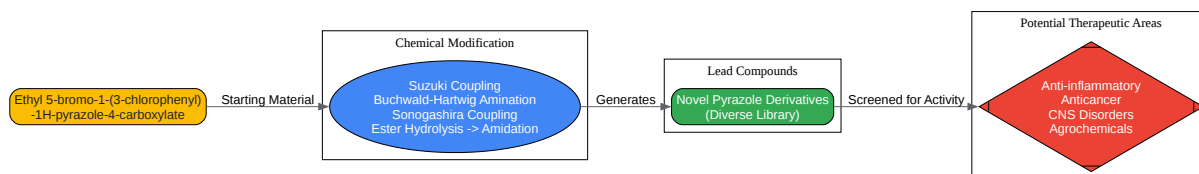
Caption: Proposed synthesis workflow for the target compound.

Applications in Research and Development

This compound is not intended for direct therapeutic use but serves as a high-value intermediate. Its structure is strategically designed for creating diverse libraries of new chemical entities.

- **Anti-inflammatory and Analgesic Drug Development:** As a derivative of the pyrazole scaffold, this compound is an important precursor for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[4][7] The core structure is related to known COX inhibitors.
- **Oncology Research:** Pyrazole derivatives are actively being investigated for their anticancer properties.[1] This intermediate allows for the introduction of various substituents to explore structure-activity relationships against different cancer cell lines and protein targets.
- **Central Nervous System (CNS) Drug Discovery:** The pyrazole nucleus is a privileged scaffold in CNS research. This building block is used to design novel compounds targeting receptors and enzymes implicated in neurological disorders.[4]
- **Agrochemicals:** The halogenated aromatic structure is valuable in the development of new pesticides and herbicides.[4][8] The substituents can enhance binding affinity to target enzymes in pests and improve metabolic stability.

Logical Application Workflow



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Caption: Role as a versatile intermediate in discovery workflows.

Review of Potential Biological Activity

While **Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate** is a synthetic intermediate, the pyrazole class it belongs to exhibits a broad range of biological activities. Derivatives synthesized from this starting material are rationally designed to target pathways involved in inflammation and cancer.

- **Anti-inflammatory Activity:** Many pyrazole-based compounds function as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.^[7] The development of selective COX-2 inhibitors was a major advance in treating inflammation with reduced gastrointestinal side effects. The structural features of the title compound make it an ideal starting point for creating new generations of COX inhibitors.
- **Anticancer Activity:** The pyrazole scaffold is present in numerous compounds investigated for their antitumor effects. These compounds can act through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and anti-angiogenic effects.^[1] Research has described pyrazole derivatives with potent activity against lung cancer and other cell lines.^[1]

Conclusion and Future Outlook

Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a valuable and versatile chemical intermediate. Its strategic placement of bromo, chloro, and ethyl ester functional groups on a core pyrazole scaffold provides medicinal chemists with a powerful tool for generating novel and diverse molecular libraries. While not biologically active in its own right, its true value lies in its potential to be transformed into the next generation of therapeutics for treating inflammation, cancer, and CNS disorders. Continued exploration of derivatives from this and similar building blocks will undoubtedly fuel innovation in drug discovery for years to come.

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